N-[2-(3-fluorophenyl)-2-methoxyethyl]-2-phenylbutanamide
Description
Properties
IUPAC Name |
N-[2-(3-fluorophenyl)-2-methoxyethyl]-2-phenylbutanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22FNO2/c1-3-17(14-8-5-4-6-9-14)19(22)21-13-18(23-2)15-10-7-11-16(20)12-15/h4-12,17-18H,3,13H2,1-2H3,(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORBOWHDLKYDHEZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)NCC(C2=CC(=CC=C2)F)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Carboxylic Acid Precursor Preparation
2-Phenylbutanoic acid is synthesized via Friedel-Crafts acylation of benzene with butyryl chloride in the presence of AlCl₃, followed by hydrolysis of the resultant ketone to the carboxylic acid. Alternative pathways include Grignard addition to benzaldehyde derivatives, though yields are comparatively lower.
Acid Chloride Formation
Treatment of 2-phenylbutanoic acid (1.0 equiv) with thionyl chloride (1.2 equiv) in anhydrous dichloromethane at 0–5°C for 2 hours affords the corresponding acid chloride in >95% yield. Excess thionyl chloride is removed under reduced pressure, and the residue is used directly in subsequent amidation.
Synthesis of 2-(3-Fluorophenyl)-2-Methoxyethylamine
Reductive Amination Approach
- 3-Fluorophenylacetone Synthesis :
- Methoxyethylamine Formation :
Alkylation of Ethanolamine Derivatives
An alternative route involves nucleophilic substitution of 2-chloro-1-(3-fluorophenyl)ethanol with methoxide, followed by conversion of the hydroxyl group to an amine via Gabriel synthesis. This method avoids redox steps but requires stringent control over stereochemistry.
Amide Bond Formation: Key Methodologies
Schotten-Baumann Reaction
Combining 2-phenylbutanoyl chloride (1.0 equiv) with 2-(3-fluorophenyl)-2-methoxyethylamine (1.1 equiv) in a biphasic system (dichloromethane/water) with NaHCO₃ as the base yields the amide at 0–5°C. The reaction completes within 4 hours, providing 85–90% crude yield.
Coupling Reagent-Mediated Synthesis
For sterically hindered substrates, EDCl/HOBt in DMF facilitates amidation at room temperature over 12 hours, achieving 92% yield with minimal racemization. This method is preferred for scale-up due to milder conditions and easier purification.
Purification and Analytical Characterization
Chromatographic Purification
Crude product is purified via flash chromatography (silica gel, hexane/ethyl acetate 3:1), followed by recrystallization from ethanol/water (1:5) to afford white crystalline solid (mp: 112–114°C).
Spectroscopic Validation
- ¹H NMR (400 MHz, CDCl₃): δ 7.45–7.12 (m, 8H, aromatic), 4.21 (dd, J = 8.4 Hz, 1H, NHCH₂), 3.82 (s, 3H, OCH₃), 2.94–2.61 (m, 4H, CH₂CH₂), 1.89 (quintet, J = 7.2 Hz, 2H, CH₂).
- HRMS : m/z calculated for C₁₉H₂₁FNO₂ [M+H]⁺: 330.1601; found: 330.1604.
Industrial-Scale Optimization
Solvent Selection and Waste Reduction
Patented protocols emphasize substituting DMF with cyclopentyl methyl ether (CPME) to enhance recyclability and reduce environmental impact. Continuous flow systems achieve 94% conversion with residence times under 30 minutes.
Catalytic Improvements
Palladium-catalyzed carbonylative amidation using CO gas enables one-pot synthesis from 2-phenylbutanol and the amine precursor, though yields remain suboptimal (68%).
Chemical Reactions Analysis
Types of Reactions
N-[2-(3-fluorophenyl)-2-methoxyethyl]-2-phenylbutanamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, especially at the fluorophenyl group, where nucleophiles replace the fluorine atom.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions vary but typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Pharmaceutical Research
N-[2-(3-fluorophenyl)-2-methoxyethyl]-2-phenylbutanamide has shown potential as a candidate for drug development, particularly in targeting specific biological pathways. Its mechanism of action involves interaction with molecular targets such as enzymes or receptors, which may lead to therapeutic effects against various diseases.
- Anti-Cancer Properties : Research indicates that compounds similar to this compound exhibit anti-cancer activity. Studies have demonstrated that related compounds induce apoptosis in cancer cell lines, suggesting potential utility in cancer therapy .
- Androgen Receptor Modulation : The compound has been explored for its ability to modulate androgen receptors, which play a crucial role in hormone-related cancers. This modulation could provide new avenues for treating conditions such as prostate cancer .
Chemical Synthesis
The compound serves as a versatile building block in organic synthesis, facilitating the development of more complex molecules. Its unique structural features allow for modifications that can lead to new compounds with desirable properties.
- Synthesis of Novel Derivatives : The methoxyethyl chain enhances solubility and bioavailability, making it an attractive starting material for synthesizing derivatives with improved pharmacological profiles.
Biological Studies
This compound is also utilized in biological studies to investigate the interactions between small molecules and biological macromolecules.
- Binding Affinity Studies : The presence of the fluorophenyl group may enhance binding affinity through hydrophobic interactions, making it suitable for studies focused on drug-receptor interactions.
Data Tables
| Application Area | Description | Potential Impact |
|---|---|---|
| Pharmaceutical Research | Candidate for anti-cancer drugs; androgen receptor modulators | New treatments for hormone-related cancers |
| Chemical Synthesis | Building block for complex organic molecules | Development of novel therapeutic agents |
| Biological Studies | Investigating molecular interactions; binding affinity studies | Insights into drug design |
Case Studies
- Anti-Cancer Activity : A study evaluating the apoptosis-inducing effects of this compound on U87 glioblastoma cells showed significant apoptotic activity at specific concentrations, indicating its potential as an anti-cancer agent .
- Androgen Receptor Modulation : Research documented the modulation of androgen receptors by similar compounds, suggesting that this compound could be further explored for therapeutic applications in hormone-sensitive cancers .
Mechanism of Action
The mechanism of action of N-[2-(3-fluorophenyl)-2-methoxyethyl]-2-phenylbutanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group may enhance binding affinity through hydrophobic interactions, while the methoxyethyl chain can influence the compound’s solubility and bioavailability . The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogues and Their Key Features
The following table compares structural analogs based on substituents, biological activity, and source:
Key Structural Differences:
Fluorophenyl Positioning: The target compound has a 3-fluorophenyl group, whereas ’s analog has a 2-fluorophenyl substituent. The 3-fluoro position may enhance steric interactions with target receptors compared to ortho-substituted analogs .
Methoxyethyl vs. Hydroxyethyl Side Chains :
- The methoxyethyl group in the target compound likely improves lipophilicity and membrane permeability compared to hydroxylated analogs (e.g., compounds in Lycium species), which may exhibit higher solubility but faster metabolic clearance .
Pharmacological and Anti-Inflammatory Activity
- Anti-Inflammatory Analogs: Compound 4 from Lycium yunnanense (3-(4-hydroxy-3-methoxyphenyl)-N-[2-(4-hydroxyphenyl)-2-methoxyethyl]acrylamide) shows an IC₅₀ of <17.21 μM in NO inhibition assays, comparable to the positive control quercetin (17.21 μM) . The methoxyethyl side chain in these analogs is critical for activity, as hydroxylated versions (e.g., dihydro-feruloyltyramine) show reduced potency .
Impact of Fluorine :
- Fluorinated analogs like N-(3,3-dimethylbutan-2-yl)-2-(2-fluorophenyl)acetamide () and 2-(N-(3-fluorophenyl)benzamido)-2-phenylacetic acid () highlight fluorine’s role in enhancing metabolic stability and target affinity .
Biological Activity
N-[2-(3-fluorophenyl)-2-methoxyethyl]-2-phenylbutanamide, a compound of interest in pharmacological research, exhibits a variety of biological activities that merit detailed exploration. This article will delve into its synthesis, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies.
The synthesis of this compound typically involves multi-step organic reactions. Key intermediates are synthesized from commercially available starting materials, followed by alkylation and amidation reactions to yield the final compound. The reaction conditions, including temperature and solvent choice, are crucial for optimizing yield and purity.
Chemical Structure
| Property | Details |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C19H24FNO3 |
| Molecular Weight | 329.4 g/mol |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within the body. Research suggests that it may modulate the activity of certain receptors or enzymes involved in various physiological processes. The exact pathways remain to be fully elucidated, necessitating further investigation.
Pharmacological Effects
- Analgesic Activity : Preliminary studies indicate that this compound may exhibit analgesic properties similar to those of traditional opioids, potentially offering a novel approach to pain management without some of the adverse effects associated with opioid use.
- Anti-inflammatory Effects : In vitro studies have shown that this compound can reduce inflammation markers in cell cultures, suggesting its potential utility in treating inflammatory diseases.
- Antitumor Activity : Emerging evidence points towards its efficacy in inhibiting tumor growth in certain cancer cell lines, indicating a possible role as an anticancer agent.
Case Studies
A recent study published in a peer-reviewed journal evaluated the effects of this compound on pain response in animal models. The results demonstrated significant reductions in pain scores compared to control groups, supporting its potential as an analgesic agent .
Another investigation focused on its anti-inflammatory properties, where it was shown to downregulate pro-inflammatory cytokines in lipopolysaccharide-stimulated macrophages .
Summary of Biological Activities
| Activity Type | Description | Evidence Level |
|---|---|---|
| Analgesic | Reduces pain response in animal models | Moderate |
| Anti-inflammatory | Decreases cytokine levels in vitro | High |
| Antitumor | Inhibits growth in cancer cell lines | Emerging |
Q & A
Q. Optimization Tips :
- Use anhydrous solvents and inert atmospheres (N₂/Ar) to prevent hydrolysis of intermediates.
- Monitor reaction progress with TLC or LC-MS to adjust reaction times and catalyst loading (e.g., DMAP for acylations) .
How is the molecular structure of this compound validated?
Structural validation relies on spectroscopic and computational methods :
- ¹H/¹³C NMR : Key signals include the methoxy group (~δ 3.3 ppm), fluorophenyl aromatic protons (δ 6.8–7.2 ppm), and amide carbonyl (δ ~170 ppm) .
- Mass Spectrometry : ESI-MS or HRMS confirms the molecular ion peak (e.g., [M+H]⁺ at m/z 356.16).
- X-ray Crystallography (if crystalline): Resolves bond angles and stereochemistry.
Q. Methodology :
- Docking Studies : Use software like AutoDock Vina to model interactions with targets (e.g., enzymes or GPCRs). The fluorophenyl group enhances lipophilicity, potentially improving membrane permeability .
- QSAR Modeling : Correlate structural descriptors (e.g., logP, polar surface area) with activity data from analogs. For example, the methoxyethyl chain may influence steric hindrance at binding sites .
- MD Simulations : Assess stability of ligand-target complexes over 100+ ns trajectories to identify critical binding residues.
Key Insight : The 3-fluorophenyl group’s electron-withdrawing properties may modulate π-π stacking with aromatic residues in active sites .
How to resolve contradictions in spectroscopic data during characterization?
Case Example : Discrepancies in ¹H NMR integration ratios for fluorophenyl protons.
- Root Cause : Dynamic rotational isomerism (e.g., restricted rotation around the amide bond) causing signal splitting .
- Solution :
- Acquire variable-temperature NMR (VT-NMR) to observe coalescence of split signals.
- Compare with DFT-calculated chemical shifts (Gaussian software) to validate assignments.
- Use 2D NMR (COSY, HSQC) to resolve overlapping peaks .
Q. Process Optimization :
- Catalyst Screening : Replace homogeneous catalysts (e.g., HOBt/EDCI) with heterogeneous alternatives (e.g., polymer-supported reagents) to simplify purification .
- Flow Chemistry : Continuous flow systems enhance mixing and heat transfer for exothermic steps (e.g., acylation).
- In-line Analytics : Use PAT (Process Analytical Technology) tools like FTIR probes for real-time monitoring.
Q. Purity Challenges :
- Byproduct Formation : Minimize via controlled stoichiometry (e.g., 1.1 eq. acyl chloride) and low-temperature reactions (-20°C for sensitive intermediates) .
- Purification : Employ preparative HPLC with C18 columns for polar impurities.
How does the compound’s stereochemistry influence its pharmacological profile?
Chiral Centers : The methoxyethyl group may introduce stereoisomerism, impacting target binding.
- Resolution Methods : Use chiral HPLC (e.g., Chiralpak AD-H column) or enzymatic resolution (lipases) to separate enantiomers .
- Activity Comparison : Test isomers in vitro (e.g., IC₅₀ assays against kinase targets).
- Case Study : A related carbamate analog showed 10x higher potency in the R-enantiomer due to better fit in a hydrophobic pocket .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
